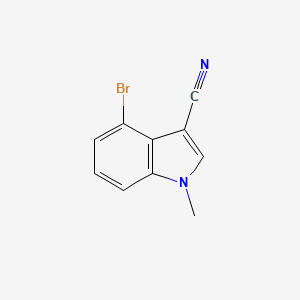

1H-Indole-3-carbonitrile, 4-bromo-1-methyl-

Description

The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group improves metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

4-bromo-1-methylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)10-8(11)3-2-4-9(10)13/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRJRXQECMWIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 4-Bromoindole via N-Methylation and Subsequent Cyanation

One common approach starts with 4-bromoindole, which is first methylated at the nitrogen atom to give 4-bromo-1-methyl-1H-indole. This intermediate is then converted to the 3-carbonitrile derivative.

Introduction of the Carbonitrile Group at C-3

- A general procedure involves reacting the N-methylated indole with chlorosulfonyl isocyanate (CSI) in anhydrous acetonitrile at 0 °C for 2 hours, followed by addition of anhydrous dimethylformamide (DMF) at 0 °C for 1 hour.

- Workup includes pouring the reaction mixture into ice water, filtration, drying, and purification by column chromatography.

- Yield: Up to 92% for 5-bromo-1-methyl-1H-indole-3-carbonitrile, a close analogue of the 4-bromo derivative.

Direct Cyanation Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

- Electrophilic aromatic substitution with NCTS allows direct introduction of the cyano group at the 3-position of 1-methyl-7-bromo-2-phenylindole derivatives.

- Conditions: BF3·OEt2 catalyst, 1,2-dichloroethane solvent, sealed vessel at 100 °C for 24 hours.

- This method is applicable for preparing substituted indole-3-carbonitriles with halogen substituents, and can be adapted for 4-bromo derivatives.

One-Pot Two-Step Synthesis of 1,2-Disubstituted-3-Cyanoindoles

- Starting from appropriate benzyl bromide derivatives, a one-pot procedure involves treatment with potassium cyanide (KCN) and DMSO at 100 °C for 12 hours, followed by addition of DBN base and stirring for another 12 hours.

- Extraction and purification yield 3-cyanoindole derivatives as white to pale yellow solids.

- This method offers an efficient route to 3-cyanoindoles with various substitutions, potentially including 4-bromo-1-methyl derivatives.

Alternative Synthetic Routes and Considerations

- A patented process for bromo-substituted indole derivatives involves reduction steps using specialized aluminum hydride reagents (e.g., lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride) and prolonged reflux, followed by chromatographic purification. Although focused on related compounds, such methods highlight the complexity of preparing bromo-substituted indoles and their derivatives.

- The preparation of 6-bromoindole derivatives via diazotization and bromination followed by ring closure is a scalable method that may be adapted for 4-bromo analogues, emphasizing the importance of choosing synthetic routes based on scalability and reagent availability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Methylation of 4-bromoindole + CSI cyanation | 4-Bromoindole | K2CO3, dimethyl carbonate; CSI, DMF | 140 °C (3.5 h); 0 °C (3 h total) | ~91 (methylation), 92 (cyanation) | Well-established, high yield |

| Electrophilic cyanation with NCTS | 1-Methyl-7-bromo-2-phenylindole | NCTS, BF3·OEt2 | 100 °C, 24 h | Not specified | Direct cyanation, adaptable |

| One-pot cyanation from benzyl bromides | Benzyl bromide derivatives | KCN, DMSO, DBN | 100 °C, 24 h total | Not specified | Efficient, mild conditions |

| Reduction and purification (patented) | Brominated indole intermediates | Specialized aluminum hydrides | Reflux, long duration | Not specified | Complex, time-consuming |

Detailed Research Findings and Notes

- The chlorosulfonyl isocyanate method is a robust approach for introducing the cyano group at C-3 of N-methylated indoles, including brominated derivatives. Reaction at low temperatures (0 °C) minimizes side reactions and ensures good yields.

- The use of NCTS as a cyanation reagent under Lewis acid catalysis is effective for electrophilic substitution on indole rings bearing halogen substituents, providing access to various cyanoindole derivatives with good selectivity.

- One-pot cyanation methods using KCN and bases like DBN in polar aprotic solvents such as DMSO offer operational simplicity and avoid the need for isolating intermediates.

- The choice of methylation reagent and conditions is critical; dimethyl carbonate with potassium carbonate in DMF is a mild and efficient methylation method for indoles, avoiding harsher alkylating agents.

- Bromination at the 4-position prior to methylation and cyanation is generally preferred to control regioselectivity and facilitate purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 4-position undergoes nucleophilic substitution under mild conditions. Key reactions include:

Table 1: Substitution reactions and products

Mechanistic studies suggest that polar aprotic solvents (e.g., DMSO) enhance nucleophilic displacement by stabilizing transition states .

Functionalization of the Cyano Group

The 3-cyano group participates in hydrolysis, cyclization, and Knoevenagel condensation:

-

Hydrolysis to Carboxamide :

Treatment with H₂O₂/NaOH converts the nitrile to a primary carboxamide (Table 1) . -

Cyclization Reactions :

Under ultrasonic irradiation with aldehydes and malononitrile, the cyano group facilitates the formation of polysubstituted pyrans (e.g., 5-substituted 4H-pyrans) .

Table 2: Cyano group transformations

Indole Ring Modifications

The indole core undergoes electrophilic substitution and redox reactions:

-

Electrophilic Substitution :

-

Oxidation/Reduction :

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings:

Mechanistic Insights

-

Substitution at Bromine : Proceeds via an SNAr mechanism, accelerated by electron-withdrawing cyano and methyl groups .

-

Cyclization Pathways : Knoevenagel adducts undergo Michael addition followed by 6-endo-dig cyclization to form fused rings .

Comparative Reactivity

Compared to analogs (e.g., 5-bromo-1-methylindole), the 3-cyano group:

Scientific Research Applications

Chemistry

1H-Indole-3-carbonitrile, 4-bromo-1-methyl serves as a crucial building block for synthesizing more complex indole derivatives. Its reactivity allows for multicomponent reactions and the construction of diverse molecular scaffolds.

Synthesis Methods :

- A common synthesis method involves heating a mixture of 4-bromoindole with a cyanide source under controlled conditions to achieve high yields.

Biology

Indole derivatives are recognized for their broad spectrum of biological activities, including:

- Anticancer Activity : Research indicates that this compound significantly inhibits breast cancer cell line proliferation through apoptosis induction and alteration of cell cycle progression.

- Anti-inflammatory Effects : Studies show that it can reduce pro-inflammatory cytokines in mouse models by downregulating NF-kB signaling pathways.

- Antimicrobial Properties : It exhibits potent activity against Gram-positive bacteria by disrupting bacterial cell wall synthesis.

Medicine

The compound is a candidate for drug development targeting various diseases due to its biological properties. It has shown potential in:

- Neurological Disorders : Its interactions with specific enzymes suggest it may influence pathways relevant to neurological conditions.

- Inflammatory Diseases : The anti-inflammatory properties make it suitable for developing treatments for chronic inflammatory conditions.

Anticancer Research

In a study conducted on indole derivatives, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl was evaluated for its anticancer properties. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, demonstrating its potential as an anticancer agent .

DYRK1A Inhibition

Recent research focused on the inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A) using indole derivatives. The study highlighted that modifications to similar compounds resulted in effective inhibitors with submicromolar activity in cell culture assays, suggesting that 4-bromo-1-methyl could also be explored for similar applications .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The bromine and nitrile groups can enhance binding affinity and specificity, leading to potent biological effects. For example, indole derivatives have been shown to inhibit enzymes like glycogen synthase kinase 3β and HIV-1 integrase.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at the 4-position (target compound) vs. 7-position (6b) alters electronic distribution, impacting reactivity in cross-coupling reactions .

- Methyl vs. Trifluoromethyl : The methyl group in the target compound offers steric stabilization, whereas the CF₃ group in compound 12 enhances electron-withdrawing effects, increasing acidity of adjacent protons .

- Synthetic Flexibility: The target compound’s bromine enables Sonogashira or Suzuki couplings (e.g., ), while hydroxylated analogues (e.g., 4-hydroxy-1H-indole-3-carbonitrile) require protection/deprotection strategies due to polar groups .

Physicochemical Properties

Table 2: Physical Properties of Selected Indole-3-carbonitriles

Key Observations :

- Melting Points : The target compound’s methyl group increases melting point (158–159°C) compared to 6b (148–151°C), likely due to improved crystal packing .

- Spectroscopic Data: All compounds show C≡N IR peaks near 2219 cm⁻¹, confirming the cyano group. Aromatic substituents (e.g., 2-Ph in 13e) shift λmax to higher wavelengths (287 nm) due to extended conjugation .

Key Observations :

- TRK Inhibition : Electron-withdrawing groups (Br, CN) in the target compound enhance interactions with TRK’s ATP-binding pocket, similar to compound C11 .

- DYRK1A Inhibition : Methyl and bromine substituents in 13d (analog of the target compound) improve selectivity for DYRK1A over other kinases .

Stability and Reactivity

- Metabolic Stability : The methyl group at N1 reduces oxidative metabolism, extending half-life compared to unsubstituted indoles (e.g., 6b) .

- Reactivity : Bromine at the 4-position facilitates Pd-catalyzed cross-coupling, enabling diversification into biaryl or alkyne derivatives (e.g., Heck coupling in ) .

Biological Activity

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is a notable compound within the indole derivative family, recognized for its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications based on recent research findings.

Overview of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl-

This compound, characterized by the molecular formula C9H5BrN2, features a bromine atom at the fourth position and a carbonitrile group at the third position of the indole ring. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Target Interactions

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- interacts with various enzymes and receptors, influencing key cellular pathways. Notably, it has been shown to inhibit protein kinases involved in cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism .

Biochemical Pathways

The compound affects multiple biochemical pathways by modulating the activity of specific proteins. For instance, it has been implicated in the inhibition of DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which is crucial for various cellular processes .

Biological Activities

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- exhibits significant biological activities:

Anticancer Activity

In a study evaluating the anticancer properties of indole derivatives, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- was found to significantly inhibit the proliferation of breast cancer cell lines. The compound induced apoptosis through mitochondrial pathways and altered cell cycle progression .

Anti-inflammatory Effects

Research indicated that this compound could effectively reduce levels of pro-inflammatory cytokines in mouse models of inflammation. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Antimicrobial Properties

A comparative study showed that 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- had potent activity against Gram-positive bacteria. Its mode of action was linked to disruption of bacterial cell wall synthesis .

Dosage Effects and Safety Profile

The biological effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- vary significantly with dosage:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-bromo-1-methyl-1H-indole-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via N-alkylation of 1H-indole-3-carbonitrile with a brominated methylating agent. A typical approach involves reacting 1H-indole-3-carbonitrile with 4-bromo-1-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification is achieved via recrystallization from ethyl acetate/petroleum ether mixtures. Key steps include monitoring reaction progress by TLC (Rf ~0.41 in ethyl acetate/hexane) and confirming product identity via LCMS (e.g., m/z ~281 [M+H]+) .

| Reaction Conditions |

|---|

| Solvent: DMF |

| Base: K₂CO₃ |

| Temperature: 60–80°C |

| Time: 12–24 hours |

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: δ 8.50 (C4-indole proton), δ 5.54 (N-CH₂), and δ 5.32 (CNCH₂) in DMSO-d₆ .

- IR : Confirm the presence of the nitrile group via a sharp absorption band at ~2,204 cm⁻¹ .

- LCMS : Use APCI for ionization, expecting a molecular ion peak at m/z 281.1 [M+H]+ .

- Validation : Cross-reference with crystallographic data (e.g., dihedral angles between indole and substituent rings) to resolve ambiguities in spectral assignments .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spills : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste .

Advanced Research Topics

Q. How do substituents (bromo, methyl) influence the compound’s crystal packing and conformation?

- Methodological Answer :

-

Crystallography : Use SHELX software to refine single-crystal X-ray data. The dihedral angle between the indole ring and bromophenyl group (58.85°) indicates steric hindrance from the methyl group, reducing π-π stacking interactions compared to methoxy-substituted analogs .

-

Conformational Analysis : Compare puckering parameters (Cremer-Pople coordinates) to derivatives lacking the methyl group to quantify steric effects .

Structural Parameters Dihedral angle (indole-bromophenyl): 58.85° Planarity deviation (indole ring): <1°

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case Example : If NMR suggests a planar indole ring but crystallography shows puckering, re-examine sample purity (HPLC) and consider dynamic effects (VT-NMR) .

- Validation : Use DFT calculations (B3LYP/6-31G*) to model ground-state geometries and compare with experimental data .

Q. What strategies optimize the compound’s reactivity for functionalization (e.g., cross-coupling)?

- Methodological Answer :

- Buchwald-Hartwig Amination : Activate the bromo substituent using Pd(OAc)₂/XPhos catalysts in toluene at 110°C. Monitor regioselectivity via LCMS .

- Cyanation : Leverage the nitrile group for nucleophilic additions (e.g., Grignard reagents) under anhydrous conditions .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

- Methodological Answer :

- Hypothesis : Variability in crystallinity (amorphous vs. crystalline forms) affects solubility.

- Resolution : Perform PXRD to identify polymorphs and measure solubility in DMSO/water mixtures (e.g., 10% DMSO) using UV-Vis spectroscopy (λmax ~270 nm) .

Experimental Design Considerations

Q. How to design assays for evaluating biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., CDK2) due to the compound’s aromatic/nitrile motifs .

- Assay Conditions : Use FRET-based kinase assays (ATP concentration = 10 µM) and validate via IC₅₀ curves (dose range: 0.1–100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.